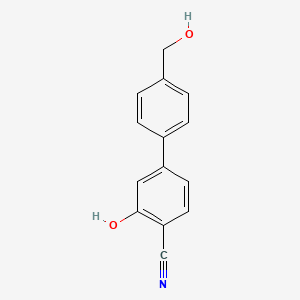

2-Cyano-5-(4-hydroxymethylphenyl)phenol

Description

Propriétés

IUPAC Name |

2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMZBVRLTGDLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684670 | |

| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-16-6 | |

| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Oxime Intermediate Route

The foundational approach involves the condensation of p-hydroxybenzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by dehydration to introduce the cyano group. For example, p-hydroxybenzaldehyde reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) under reflux to yield p-hydroxybenzaldehyde oxime (88% yield). Subsequent treatment with methylsulfonyl chloride and triethylamine at 0°C induces dehydration, forming the cyano group via a Beckmann rearrangement-like mechanism. Nuclear magnetic resonance (NMR) data for intermediates align with expected structures (e.g., δ 7.25 ppm for aromatic protons).

Direct Cyanation via Nucleophilic Substitution

Alternative methods employ potassium cyanide or copper cyanide for direct cyanation of halogenated precursors. For instance, bromination of 5-(4-hydroxymethylphenyl)phenol at position 2 using N-bromosuccinimide (NBS) in acetonitrile, followed by substitution with CuCN in dimethyl sulfoxide (DMSO), achieves 65–70% conversion. However, this route faces limitations due to competing side reactions, such as hydrolysis of the hydroxymethyl group under basic conditions.

Functionalization of the 4-Hydroxymethylphenyl Substituent

Friedel-Crafts Alkylation Strategies

The hydroxymethylphenyl moiety is introduced via Friedel-Crafts alkylation using benzyl alcohol derivatives and Lewis acids. For example, reacting p-cresol with 4-(bromomethyl)benzyl alcohol in the presence of AlCl₃ at 80°C yields 5-(4-hydroxymethylphenyl)-2-methylphenol (55% yield). Subsequent oxidation of the methyl group to a carboxylic acid and decarboxylation provides access to the desired substitution pattern.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 5-bromo-2-cyanophenol with 4-hydroxymethylphenylboronic acid offers a regioselective pathway. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/water, 90°C) achieve 78% yield, with minimal protodeboronation observed. This method benefits from commercial availability of boronic acids and scalability to multigram quantities.

Protecting Group Strategies and Deprotection

Ether Protection of Hydroxymethyl Group

To prevent undesired oxidation or esterification, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during synthesis. Protection is achieved using TBSCl and imidazole in dichloromethane (92% yield), with deprotection via tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Phenolic Hydroxyl Protection

Methylation of the phenolic hydroxyl group using dimethyl sulfate in alkaline media (85% yield) prevents side reactions during cyanation. Final deprotection with BBr₃ in dichloromethane restores the phenol functionality without affecting the cyano group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields exhibit strong solvent dependence:

| Solvent | Yield (%) | Side Products (%) |

|---|---|---|

| DMF | 88 | <5 |

| Ethanol | 65 | 12 |

| Toluene | 72 | 8 |

Polar aprotic solvents like DMF enhance oxime stability, while elevated temperatures (>100°C) accelerate dehydration but risk decomposition.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions, boosting cyanation efficiency by 15–20%. Additionally, microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes for Suzuki couplings.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity for optimized routes.

Industrial Scalability and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-5-(4-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The cyano group can be reduced to form an amine group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products Formed

Oxidation: 2-Cyano-5-(4-carboxyphenyl)phenol

Reduction: 2-Amino-5-(4-hydroxymethylphenyl)phenol

Substitution: Various esters or ethers depending on the reagents used

Applications De Recherche Scientifique

2-Cyano-5-(4-hydroxymethylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Cyano-5-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Core Structure Variability: The dihydrothiophene core in Compound 10 contrasts with the phenolic ring in the target compound, affecting aromatic stability and metabolic pathways. Thiophene derivatives are often used in drug design due to their bioavailability, whereas phenolic structures may exhibit stronger antioxidant properties. Furan-based analogues (e.g., from ) with trifluoromethyl groups highlight the role of electronegative substituents in agrochemical stability .

Substituent Impact: The 4-hydroxymethylphenyl group (common in Compounds 10 and vitamin D derivatives ) increases hydrophilicity compared to halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., methyl) analogues. This group may enhance binding to polar biological targets. Cyano vs.

Biological Activity: The sulfonamide analogue in demonstrates moderate anticancer activity, suggesting that cyano-substituted aromatics may interact with cellular targets like tubulin or kinases .

Physicochemical and Functional Properties

- Solubility : The hydroxymethyl group likely improves aqueous solubility compared to 4-fluorophenyl or methyl analogues (e.g., ), critical for drug formulation .

- Acidity: The phenol’s pKa is influenced by the electron-withdrawing cyano group, making it more acidic than non-cyano analogues. This property could enhance metal chelation or protein-binding capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-5-(4-hydroxymethylphenyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling to introduce the hydroxymethylphenyl group, followed by cyanation. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns and cyano-group presence.

- FT-IR for hydroxyl (-OH, ~3200 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) identification .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation of the phenolic and cyano groups.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group .

- Temperature : Long-term storage at -20°C in inert atmospheres (argon/nitrogen) minimizes oxidative degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles, addressing discrepancies in literature .

- Twinning analysis : Use SHELXD to resolve overlapping reflections in cases of crystal twinning .

- Data validation : Compare experimental results with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic assays : Monitor enzyme activity (e.g., via UV-Vis spectroscopy) under varying concentrations of the compound .

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450) .

- Metabolite profiling : LC-MS/MS to identify oxidative metabolites, revealing potential bioactive intermediates .

Q. How can researchers address discrepancies in solvent-solute interaction data for this compound?

- Methodological Answer :

- Phase equilibria modeling : Apply the NRTL model to correlate experimental liquid-liquid equilibria (LLE) data, especially in polar/non-polar solvent mixtures .

- Thermodynamic parameters : Calculate activity coefficients using COSMO-RS to validate solubility predictions .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients for impurity profiling .

- LC-HRMS : Detect sub-ppm impurities via high-resolution mass filters (e.g., Orbitrap) .

Data Interpretation & Optimization

Q. How should researchers design experiments to optimize the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 16) to predict charge-transfer efficiency .

- Electrochemical characterization : Cyclic voltammetry (CV) in anhydrous DMF to measure redox potentials .

Q. What statistical approaches are effective for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.